molecular formula C20H19N3O5 B11488913 Methyl 3-({3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate

Methyl 3-({3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate

Cat. No.: B11488913
M. Wt: 381.4 g/mol
InChI Key: FIKUDGSBUQFYOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamido}benzoate involves multiple steps. One common method includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-amino-1,2,4-oxadiazole to form the amide linkage. The final step involves esterification with methanol under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative .

Scientific Research Applications

Methyl 3-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamido}benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with enzymes and proteins.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit MDH1 and MDH2.

Mechanism of Action

The compound exerts its effects by competitively inhibiting the enzymes MDH1 and MDH2. This inhibition disrupts the malate-aspartate shuttle, which is crucial for cellular respiration and energy production in cancer cells. By inhibiting these enzymes, the compound can reduce the proliferation of cancer cells and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamido}benzoate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for MDH1 and MDH2. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 3-[3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzoate

InChI

InChI=1S/C20H19N3O5/c1-26-16-9-4-3-8-15(16)19-22-18(28-23-19)11-10-17(24)21-14-7-5-6-13(12-14)20(25)27-2/h3-9,12H,10-11H2,1-2H3,(H,21,24)

InChI Key

FIKUDGSBUQFYOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC(=C3)C(=O)OC

Origin of Product

United States

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